molecular formula C24H31N3O B5639753 2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

Cat. No. B5639753
M. Wt: 377.5 g/mol
InChI Key: MDLIDVMRGHBXSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions, starting from cycloalkanone derivatives or pyridine substrates. Intramolecular spirocyclization and Michael addition reactions are common methods for constructing the spiro framework. Notably, the cyclization of β-dicarbonyl nucleophiles and N,N-dimethyl barbituric acid has been utilized for synthesizing 2,4-diazaspiro[5.5]undecane derivatives, showcasing efficient routes to these compounds without the need for a catalyst, and in some cases, employing microwave-assisted synthesis for enhanced reaction efficiency (Parameswarappa & Pigge, 2011); (Aggarwal, Vij, & Khurana, 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including 2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide, is characterized by the presence of a spirocyclic core that integrates nitrogen atoms into the framework. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the structural aspects, revealing the stereochemistry and the conformational preferences of the spirocyclic ring system. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play significant roles in the crystal packing and stability of these compounds (Aggarwal, Vij, & Khurana, 2014).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, alkylation, and cyclization, to introduce functional groups and complexity into the molecular structure. The reactivity of these compounds is influenced by the presence of nitrogen atoms, which can participate in nucleophilic addition reactions. The functionalization of the spirocyclic framework enables the synthesis of a wide array of derivatives with potential biological activities (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are essential for their application in medicinal chemistry. These compounds often exhibit moderate to high solubility in organic solvents, which is crucial for their pharmacological evaluation. The melting points and crystallinity can be determined using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), providing insights into their stability and suitability for further formulation (Aggarwal & Khurana, 2015).

properties

IUPAC Name

2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-2-26-18-21(20-9-5-3-6-10-20)17-24(19-26)13-15-27(16-14-24)23(28)25-22-11-7-4-8-12-22/h3-12,21H,2,13-19H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLIDVMRGHBXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CC2(C1)CCN(CC2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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